1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one
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Overview
Description
1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one is a chemical compound with the CAS Number: 1381532-73-5 . It has a molecular weight of 165.19 and its molecular formula is C8H11N3O . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11N3O/c1-11-7-3-2-4-9-8(12)6(7)5-10-11/h5H,2-4H2,1H3, (H,9,12) . This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical and Chemical Properties Analysis
As mentioned earlier, this compound is a powder that is stored at room temperature . Its molecular weight is 165.19 , and its molecular formula is C8H11N3O .Scientific Research Applications
Heteroaromatic Annulation Studies
10,11-Dihydro-11-[bis(methylthio)methylene]dibenzoxepin-10-one has been utilized as a three-carbon synthon for regiospecific annulation of various heterocycles, demonstrating its potential in creating novel heterocyclic compounds (Kumar, Ila, & Junjappa, 2007).
Atropisomeric Properties
Dibenzo[b,d]azepin-6-ones, similar in structure to the queried compound, have been separated into atropisomers with high stereochemical stability. This indicates the possibility of stereochemical applications in molecular design (Tabata et al., 2008).
Ring Transformation
The compound has been involved in the ring transformation of 1,5-benzoxazepines into spirobenzoxazoles, highlighting its utility in complex organic transformations (Kurasawa et al., 1988).
NMR Spectroscopy Studies
4-Methyl-6H-pyrazolo(3,4-b)azepin-7-ones have been a focus in NMR spectroscopy studies, providing insights into structural assignments, tautomeric preferences, and through-space interactions (Sharma & Lynch, 1979).
Protonation and Phase Effects
Studies on protonation and phase effects on NMR chemical shifts of related azoles suggest potential applications in understanding molecular interactions in different environments (Claramunt et al., 2003).
Synthesis and Reactivity
The compound's derivatives have been synthesized, with their reactivity explored in various organic reactions, indicating its versatility in synthetic chemistry (Dalinger et al., 2013).
Antimicrobial and Anticancer Activity
Methylenebis-isoxazolo[4,5-b]azepines derivatives, structurally related to the compound , have shown promising antimicrobial and anticancer activities (Rajanarendar et al., 2012).
Safety and Hazards
The compound has been labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
1-methyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-11-7-3-2-4-9-8(12)6(7)5-10-11/h5H,2-4H2,1H3,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMKPVNPKPVMJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)NCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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